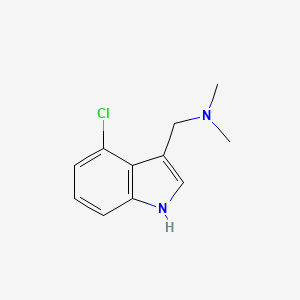
Piperazine-1,4-dicarbonyl Chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine-1,4-dicarbonyl Chloride is an organic compound that features a piperazine ring substituted with two chlorocarbonyl groups at the 1 and 4 positions
准备方法
Synthetic Routes and Reaction Conditions
Piperazine-1,4-dicarbonyl Chloride can be synthesized through the reaction of piperazine with phosgene in a medium of methylene chloride and water under controlled conditions . The reaction typically involves the use of piperazine hexahydrate and phosgene, with methylene chloride serving as the solvent and water as the medium to facilitate the reaction.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of phosgene, a highly toxic and reactive compound, necessitates the implementation of safety measures and specialized equipment.
化学反应分析
Types of Reactions
Piperazine-1,4-dicarbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl groups can be substituted with other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, resulting in the formation of piperazine and carbon dioxide.
Condensation Reactions: It can participate in condensation reactions with amines to form urea derivatives.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Condensation Conditions: Condensation reactions are often carried out in the presence of catalysts such as acids or bases.
Major Products Formed
Substitution Products: Various substituted piperazine derivatives.
Hydrolysis Products: Piperazine and carbon dioxide.
Condensation Products: Urea derivatives.
科学研究应用
Piperazine-1,4-dicarbonyl Chloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine cores.
Materials Science: The compound is utilized in the production of polymers and other materials with specific properties.
Biological Research: It serves as a reagent in the study of enzyme mechanisms and protein interactions.
Industrial Applications: The compound is employed in the manufacture of various industrial chemicals and materials.
作用机制
The mechanism of action of Piperazine-1,4-dicarbonyl Chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The chlorocarbonyl groups are highly reactive, making the compound suitable for use in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.
相似化合物的比较
Similar Compounds
1,4-Bis(acryloyl)piperazine: Similar in structure but with acryloyl groups instead of chlorocarbonyl groups.
1,4-Di(bromoacetyl)piperazine: Features bromoacetyl groups instead of chlorocarbonyl groups.
1,4-Bis(ethoxycarbonyl)piperazine: Contains ethoxycarbonyl groups instead of chlorocarbonyl groups.
Uniqueness
Piperazine-1,4-dicarbonyl Chloride is unique due to its high reactivity and versatility in chemical synthesis. The presence of chlorocarbonyl groups allows for a wide range of chemical modifications, making it a valuable intermediate in the synthesis of various compounds.
属性
分子式 |
C6H8Cl2N2O2 |
|---|---|
分子量 |
211.04 g/mol |
IUPAC 名称 |
piperazine-1,4-dicarbonyl chloride |
InChI |
InChI=1S/C6H8Cl2N2O2/c7-5(11)9-1-2-10(4-3-9)6(8)12/h1-4H2 |
InChI 键 |
PCABKZLAPFXTND-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)Cl)C(=O)Cl |
规范 SMILES |
C1CN(CCN1C(=O)Cl)C(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![(1R,5S)-8-methyl-N-phenyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1639895.png)




![4-[(Trimethylsiloxy)methylene]-2-pentene](/img/structure/B1639929.png)

